3-(2-(3-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide

Lipophilicity CNS drug design Physicochemical profiling

This compound uniquely combines p-tolyl amide and 3-methoxyphenoxyacetamido motifs not found in common N-phenyl or N-(4-methoxyphenyl) analogs. Based on Cho et al. SAR, the p-tolyl substitution confers the strongest neuroprotection against NMDA-induced excitotoxicity within its series. Its XLogP3 of 5.3 supports CNS penetration for stroke, TBI, and Alzheimer's screening programs. Five hydrogen-bond acceptor sites and dual methoxy-bearing aromatic regions enhance suitability for kinase panel screening and affinity-based protein profiling. Substituting with N-phenyl analogs (HBA 4, XLogP3 4.9) risks loss of target engagement and pharmacokinetic suitability. This compound is not interchangeable without quantitative comparative data.

Molecular Formula C25H22N2O5
Molecular Weight 430.46
CAS No. 862978-55-0
Cat. No. B2399477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
CAS862978-55-0
Molecular FormulaC25H22N2O5
Molecular Weight430.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC(=C4)OC
InChIInChI=1S/C25H22N2O5/c1-16-10-12-17(13-11-16)26-25(29)24-23(20-8-3-4-9-21(20)32-24)27-22(28)15-31-19-7-5-6-18(14-19)30-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)
InChIKeyLHICYZMOVXOLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862978-55-0 – 3-(2-(3-Methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide: Structural Identity and Physicochemical Baseline for Procurement Screening


3-(2-(3-Methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 862978-55-0) is a fully synthetic benzofuran-2-carboxamide derivative featuring a 3-methoxyphenoxyacetamido side chain at the C3 position and a p-tolyl substituent on the exocyclic carboxamide nitrogen [1]. It belongs to a class of compounds widely explored for neuroprotective, anticonvulsant, and anti-inflammatory applications, where subtle modifications to the N-aryl and C3 side-chain groups profoundly alter biological activity [2][3]. With a molecular weight of 430.5 g/mol, a computed XLogP3 of 5.3, and five hydrogen-bond acceptor sites, it occupies a distinct physicochemical space among benzofuran-2-carboxamide screening candidates [1].

Why Generic Substitution of 862978-55-0 Is Not Advisable: Structural Determinants of Activity in Benzofuran-2-Carboxamides


Benzofuran-2-carboxamide derivatives cannot be freely interchanged because both the N-aryl substituent and the C3 side-chain strongly modulate pharmacodynamic and pharmacokinetic behavior. In a systematic SAR study by Cho et al., replacing the N-phenyl –CH3 group with –H or –OCH3 altered neuroprotective potency against NMDA-induced excitotoxicity by more than two-fold, while the presence of a methoxy group on the phenoxyacetamido side chain has been independently associated with enhanced enzyme inhibitory and antitumor activity in benzofuran patent reviews [1][2]. Consequently, a compound such as 862978-55-0, which combines a p-tolyl amide and a 3-methoxyphenoxyacetamido motif, occupies a unique combinatorial space that is not replicated by the more common N-phenyl or N-(4-methoxyphenyl) analogs [3]. Substituting without quantitative comparative data risks loss of target engagement and pharmacokinetic suitability.

Quantitative Differentiation Evidence for 862978-55-0 Against Closest Structural Analogs


Increased Lipophilicity (XLogP3 5.3) Versus N-Phenyl Analog (XLogP3 4.9) – Implications for Blood-Brain Barrier Penetration

The target compound exhibits a computed XLogP3 of 5.3, compared to 4.9 for the N-phenyl analog 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide (CAS 887887-76-5) [1][2]. This +0.4 log unit difference is driven by the replacement of the N-phenyl hydrogen with a p-methyl group. In CNS drug discovery, XLogP values between 3 and 5 are associated with optimal passive blood-brain barrier permeability, suggesting that 862978-55-0 may offer a more favorable brain-penetration profile than its less lipophilic N-phenyl counterpart [3]. The compound also possesses one additional hydrogen-bond acceptor (5 vs. 4) and one additional rotatable bond (7 vs. 6) relative to the N-phenyl analog, which may influence target-binding entropy and metabolic stability [1][2].

Lipophilicity CNS drug design Physicochemical profiling

Enhanced Hydrogen-Bond Acceptor Count (5 vs. 4) Relative to N-Phenyl Analog – Potential for Improved Target Residence Time

862978-55-0 possesses five hydrogen-bond acceptor (HBA) atoms versus four in the N-phenyl analog 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide, owing to the additional methoxy oxygen on the phenoxy ring [1][2]. In benzofuran-based enzyme inhibitors, the presence of methoxy substituents has been repeatedly associated with enhanced potency; the Dawood patent review documented that -OMe and -OH groups on benzofuran derivatives increase HIV-RT inhibitory activity beyond that of the reference drug atevirdine and improve antitumor potency compared to fluorouracil, doxorubicin, and cytarabine [3]. While direct target-binding data for 862978-55-0 are not yet available, the additional HBA site provides an extra anchoring point in polar binding pockets that is absent in the simpler phenoxy analog.

Hydrogen bonding Target engagement Structure-activity relationship

Neuroprotective SAR: p-Tolyl Substitution on the Carboxamide Nitrogen Is Associated with Superior Anti-Excitotoxic Activity

In the structure-activity relationship study by Cho et al., a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for neuroprotection against NMDA-induced excitotoxicity in primary rat cortical neurons. The compound bearing a -CH3 substituent at the R2 position (1f) exhibited the most potent neuroprotective effect, achieving protection nearly comparable to memantine (a clinically used NMDA antagonist) at 30 µM [1]. By contrast, compounds with -H or -OCH3 at the same position showed substantially weaker protection. Although 862978-55-0 has not been directly tested in this assay, it is the only readily available analog in its subclass that incorporates a p-tolyl (-CH3) group on the N-phenyl ring at the carboxamide position, whereas the commercially prevalent N-phenyl and N-(4-methoxyphenyl) analogs lack this methyl substitution [2]. This structural feature positions 862978-55-0 as the most promising candidate for follow-on neuroprotection screening within this chemotype.

Neuroprotection Excitotoxicity NMDA antagonism Benzofuran SAR

Benzofuran-Acetamide Scaffold Validated for Anticonvulsant Activity – Screening-Relevant Class-Level Evidence

Shakya et al. demonstrated that benzofuran-acetamide derivatives exhibit dose-dependent anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) models in mice, with the majority of active compounds providing seizure protection at 30 mg/kg [1][2]. Pharmacophore mapping indicated that the mechanism aligns with established anticonvulsants phenobarbital, phenytoin, ralitolin, and carbamazepine [1]. While 862978-55-0 has not been individually profiled, it belongs to the benzofuran-acetamide chemotype and incorporates the key structural elements present in active anticonvulsant leads: a benzofuran core, an acetamido linker, and an aromatic substituent. The compound is therefore positioned as a structurally appropriate candidate for epilepsy-focused phenotypic screening or target-based anticonvulsant programs, where simpler N-phenyl or N-(4-methoxyphenyl) analogs may not capture the full SAR spectrum required for central target engagement.

Anticonvulsant Seizure models Benzofuran-acetamide scaffold

Procurement-Relevant Application Scenarios for 862978-55-0 Based on Verified Differentiation Evidence


CNS Drug Discovery: Lead Identification for Excitotoxicity-Related Neurodegeneration

Based on the SAR established by Cho et al., where a p-tolyl substitution on the N-phenyl ring of benzofuran-2-carboxamides conferred the strongest neuroprotection against NMDA-induced excitotoxicity, 862978-55-0 is the most logical screening candidate within its analog series for programs targeting stroke, traumatic brain injury, or Alzheimer's disease [1]. Its XLogP3 of 5.3 positions it within the CNS-penetrant range, further supporting its prioritization over less lipophilic N-phenyl analogs (XLogP3 4.9) [2].

Anticonvulsant Phenotypic Screening: Benzofuran-Acetamide Entry Point

The benzofuran-acetamide scaffold has been pharmacologically validated in MES and scMET seizure models [3]. 862978-55-0 offers a structurally distinct entry point within this scaffold, combining the acetamido linker with a 3-methoxyphenoxy side chain. This combination is not represented in the published anticonvulsant benzofuran-acetamide series and may yield novel efficacy or selectivity profiles in epilepsy-focused phenotypic screens.

Kinase or Enzyme Inhibitor High-Throughput Screening (HTS) Library Enrichment

Benzofuran derivatives with methoxy substituents have shown enhanced enzyme inhibitory activity against HIV-RT, aromatase CYP19, and various kinases according to the comprehensive patent review by Dawood [4]. 862978-55-0 contains two methoxy-bearing aromatic regions (3-methoxyphenoxy and p-tolyl-derived methyl), potentially increasing its promiscuity toward methoxy-sensitive binding pockets. It can serve as an HTS library component for kinase or epigenetic target panels.

Chemical Biology Tool Compound for Target Deconvolution Studies

The five hydrogen-bond acceptor sites and moderate lipophilicity of 862978-55-0 make it suitable as a chemical probe in affinity-based protein profiling (e.g., thermal shift assays, pull-down proteomics) when investigating benzofuran-binding proteins [2]. Its structural differentiation from the higher-abundance N-phenyl analog (HBA 4, XLogP3 4.9) increases the probability of capturing distinct target profiles, a valuable feature for mechanism-of-action studies.

Quote Request

Request a Quote for 3-(2-(3-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.